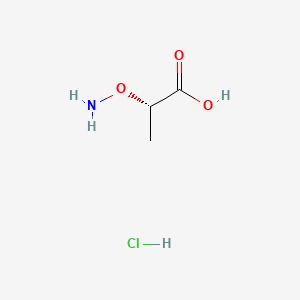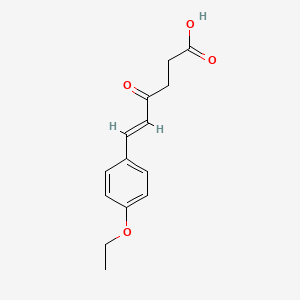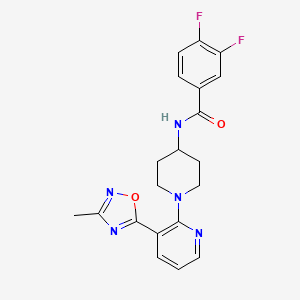
(6-Fluoro-4-(o-tolylsulfonyl)quinolin-3-yl)(piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Fluoro-4-(o-tolylsulfonyl)quinolin-3-yl)(piperidin-1-yl)methanone is a highly specialized chemical compound known for its unique structural features. The compound contains a quinoline core, substituted with a fluoro group, an o-tolylsulfonyl group, and a piperidinylmethanone moiety. This complex molecular structure gives it a range of interesting chemical and biological properties.
Méthodes De Préparation
Synthetic Routes
The synthesis of (6-Fluoro-4-(o-tolylsulfonyl)quinolin-3-yl)(piperidin-1-yl)methanone typically involves multi-step organic synthesis. The primary steps might include:
Formation of the quinoline core: Utilizing an appropriate quinoline precursor, often involving cyclization reactions.
Introduction of the fluoro group: Using selective fluorination techniques to attach the fluoro group at the 6th position of the quinoline.
Attachment of the o-tolylsulfonyl group: This often involves a sulfonylation reaction, where o-tolyl sulfonyl chloride reacts with the intermediate quinoline compound.
Piperidinylmethanone moiety attachment: The final step typically includes the reaction of a piperidine derivative with the existing quinoline structure.
Reaction Conditions
Temperature: Generally carried out under controlled temperatures, often ranging from room temperature to moderate heating.
Solvents: Commonly used solvents include dichloromethane, acetonitrile, and toluene.
Catalysts: Specific catalysts may be used depending on the reaction steps, such as Lewis acids for sulfonylation.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would involve large-scale equipment and optimized reaction conditions to ensure high yield and purity. Automated synthesis and continuous flow techniques might also be applied to improve efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinylmethanone moiety, forming various oxidized derivatives.
Reduction: The quinoline core and the sulfonyl group may participate in reduction reactions under specific conditions.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the fluoro and sulfonyl sites.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, permanganates.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution agents: Halides, anhydrides for electrophilic substitution.
Major Products
Oxidation products: Various oxidized derivatives of the piperidinylmethanone moiety.
Reduction products: Reduced forms of the quinoline or sulfonyl group.
Substitution products: Compounds with different substituents replacing the fluoro or sulfonyl groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, (6-Fluoro-4-(o-tolylsulfonyl)quinolin-3-yl)(piperidin-1-yl)methanone serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology
This compound is investigated for its potential interactions with various biological targets, making it useful in biochemical and pharmacological research.
Medicine
In medicinal chemistry, the compound is explored for its therapeutic potential, possibly as an antiviral, antibacterial, or anticancer agent due to its unique molecular interactions.
Industry
In industrial applications, this compound might be used in the synthesis of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of (6-Fluoro-4-(o-tolylsulfonyl)quinolin-3-yl)(piperidin-1-yl)methanone primarily involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group and the quinoline core are crucial for binding affinity, while the sulfonyl and piperidinylmethanone moieties modulate the overall biological activity. Pathways involved may include inhibition of specific enzymes or blocking receptor activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(6-Fluoroquinolin-3-yl)methanone derivatives: These compounds share the quinoline and fluoro features.
Sulfonylquinoline derivatives: These have similar sulfonyl and quinoline structures.
Piperidinylmethanone compounds: These compounds share the piperidinylmethanone moiety.
Uniqueness
(6-Fluoro-4-(o-tolylsulfonyl)quinolin-3-yl)(piperidin-1-yl)methanone is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific scientific and industrial applications, differentiating it from other similar compounds in its class.
There you have it—quite the journey into the world of this compound!
Propriétés
IUPAC Name |
[6-fluoro-4-(2-methylphenyl)sulfonylquinolin-3-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O3S/c1-15-7-3-4-8-20(15)29(27,28)21-17-13-16(23)9-10-19(17)24-14-18(21)22(26)25-11-5-2-6-12-25/h3-4,7-10,13-14H,2,5-6,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVVNVLHGPKMDNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCCCC4)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[1-(4-TERT-BUTYLBENZOYL)PIPERIDIN-4-YL]OXY}PYRAZINE](/img/structure/B2818436.png)

methanone](/img/structure/B2818438.png)
![1-[2-(2,4-dimethylphenoxy)acetyl]-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2818439.png)


![5-(2-Anilinovinyl)-3-[(2,6-dichlorobenzyl)sulfanyl]-4-isothiazolecarbonitrile](/img/structure/B2818446.png)
![2-{3-[(Pyridin-3-yloxy)methyl]azetidin-1-yl}-1,3-benzothiazole](/img/structure/B2818448.png)
![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2818451.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2818453.png)
![(3Ar,7aS)-5-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,6,7,7a-hexahydro-2H-furo[3,2-c]pyridine-4-carboxylic acid](/img/structure/B2818454.png)
![3-Oxabicyclo[3.1.1]heptan-1-amine;hydrochloride](/img/structure/B2818455.png)
![3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic Acid](/img/structure/B2818456.png)
